molecular formula C8H11Cl2N3O B2585141 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride CAS No. 2460756-95-8

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

Cat. No.: B2585141
CAS No.: 2460756-95-8
M. Wt: 236.1
InChI Key: JPKQJJRZKIHXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of chlorine and methoxy groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with 4-methoxypyrimidine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives such as:

Uniqueness

What sets 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride apart is its unique combination of chlorine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development .

Properties

IUPAC Name

2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7;/h10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQJJRZKIHXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1CNCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.